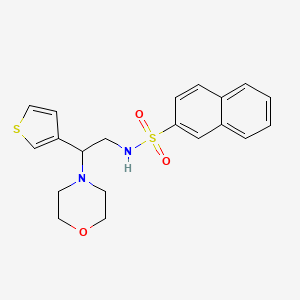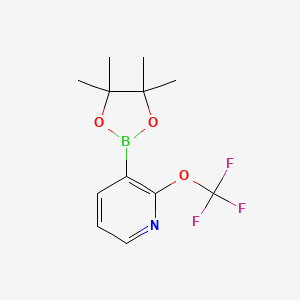
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula C4H9NO . It also contains a thiophene moiety, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, the synthesis of similar compounds bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring has been reported . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The morpholine and thiophene moieties would contribute significantly to the overall structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be complex and varied. For instance, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its complex structure. For instance, the presence of the morpholine and thiophene moieties would likely impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Naphthalenesulfonamides, including compounds related to N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, have been studied for their potential to inhibit protein kinases. Research indicates that these compounds can significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, with certain derivatives showing selective inhibition toward specific protein kinases. This suggests a potential application in regulating various physiological processes and diseases associated with protein kinase activity (Hidaka et al., 1984).
Fluorescent Probing and Imaging
Compounds structurally related to this compound have been developed as fluorescent probes for biological applications. One such application involves the ratiometric imaging of lysosomal hydrogen sulfide in living cells, where the probe's design allows for selective and sensitive detection of H2S, highlighting its potential in studying H2S-related physiological and pathological processes (Gao et al., 2018).
Supramolecular Chemistry
The flexibility and structural characteristics of naphthalenesulfonamide derivatives make them suitable building blocks in supramolecular chemistry. Studies have shown their application in forming diverse structures such as chains, layers, and channels, contributing to the development of materials with novel properties (Białek et al., 2013).
Anticancer Activity
Research into naphthalenesulfonamide derivatives has also explored their potential in anticancer therapy. Certain compounds have shown potent activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. The ability to inhibit key enzymes like DNA-PK and PI3K highlights their therapeutic relevance (Morrison et al., 2016).
Glutathione-Responsive Probes
Naphthalimide-based fluorescent probes, incorporating elements like morpholine and sulfoxide, have been developed to selectively respond to glutathione. This indicates their potential application in monitoring oxidative stress and glutathione levels in biological systems, providing insights into cellular redox states and related pathologies (Liu et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The future directions for “N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide” could be vast and varied. Given the promising antibacterial activity of similar compounds , it could be explored further for potential applications in the field of medicine. Additionally, given the role of thiophene-mediated molecules in the advancement of organic semiconductors , there could be potential applications in the field of electronics as well.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,19-6-5-16-3-1-2-4-17(16)13-19)21-14-20(18-7-12-26-15-18)22-8-10-25-11-9-22/h1-7,12-13,15,20-21H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMHPVBJJCPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2859655.png)
![4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2859656.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2859657.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2859664.png)

![N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2859669.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)
